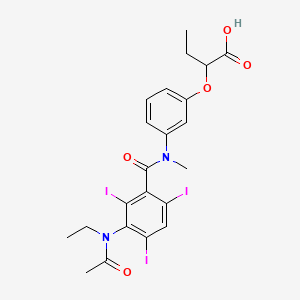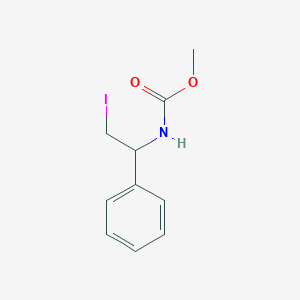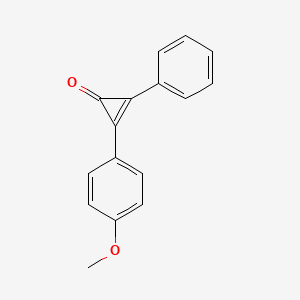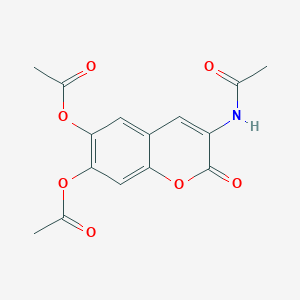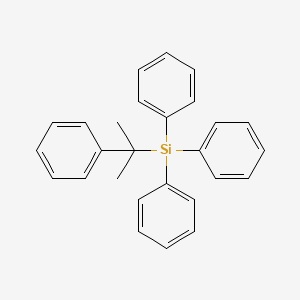
Triphenyl(2-phenylpropan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(2-phenylpropan-2-yl)silane is an organosilicon compound with the molecular formula C27H26Si It is characterized by a silicon atom bonded to three phenyl groups and one 2-phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(2-phenylpropan-2-yl)silane typically involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of 2-phenylpropan-2-yl chloride. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(2-phenylpropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The phenyl groups in this compound can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and substituted organosilicon compounds. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Triphenyl(2-phenylpropan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also used in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in biological systems, including as a component in drug delivery systems and as a probe for studying biological interactions.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, including its use in the development of new pharmaceuticals.
Industry: The compound is used in the production of high-performance materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Triphenyl(2-phenylpropan-2-yl)silane involves its interaction with molecular targets through its silicon atom and phenyl groups. The compound can form stable complexes with various substrates, facilitating chemical reactions. The pathways involved in its action include the formation of intermediate complexes and the transfer of functional groups to the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Triphenyl(2-phenylpropan-2-yl)silane include:
Phenylsilane: A simpler organosilicon compound with a single phenyl group attached to silicon.
Triphenylsilane: Similar to this compound but lacks the 2-phenylpropan-2-yl group.
Allylsilane: Contains an allyl group attached to silicon, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of the 2-phenylpropan-2-yl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This structural feature allows for specific interactions and applications that are not possible with simpler silanes .
Properties
CAS No. |
18870-36-5 |
|---|---|
Molecular Formula |
C27H26Si |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
triphenyl(2-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C27H26Si/c1-27(2,23-15-7-3-8-16-23)28(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI Key |
JQKMATRAHPVREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


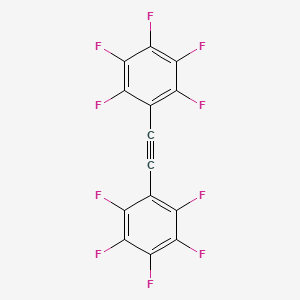

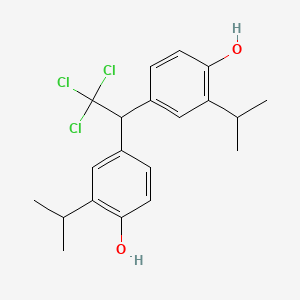

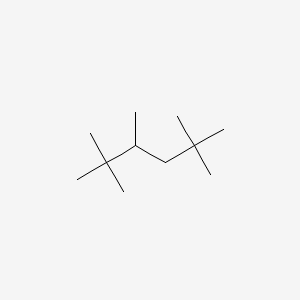
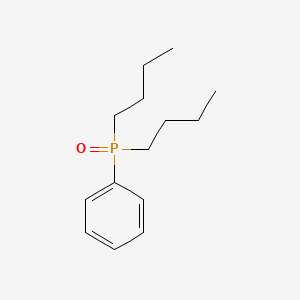
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
